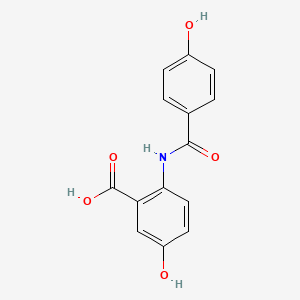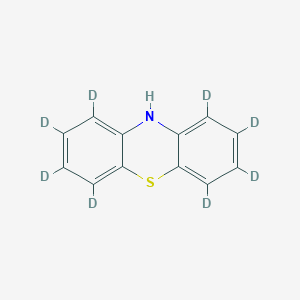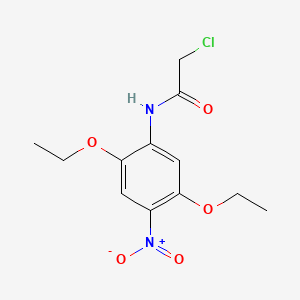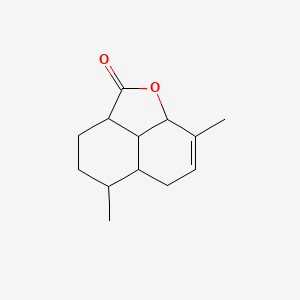
Melandrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Melandrin is a phenolic acid amide isolated from the plant Melandrium firmum, which belongs to the Caryophyllaceae family . Traditionally, this compound has been used in cases of bleeding, pain, carbuncle, and to treat gonorrhea and normalize blood circulation . It exhibits analgesic and hypothermic activities but does not show anti-inflammatory, antibacterial, antifungal, or antiviral effects .
Preparation Methods
Melandrin is synthesized by the coupling reaction of 5-hydroxyanthranilic acid and p-hydroxybenzoic acid The reaction conditions involve the use of specific reagents and solvents to facilitate the coupling process
- Dissolution of 5-hydroxyanthranilic acid and p-hydroxybenzoic acid in an appropriate solvent.
- Addition of a coupling agent to initiate the reaction.
- Purification of the resulting product through crystallization or chromatography.
Chemical Reactions Analysis
Melandrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of reduced amides and phenolic compounds.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Melandrin has several scientific research applications, including:
Chemistry: Used as a model compound to study phenolic acid amides and their reactivity.
Biology: Investigated for its analgesic and hypothermic activities in animal models.
Medicine: Explored for potential therapeutic applications in pain management and temperature regulation.
Industry: Potential use in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of Melandrin involves its interaction with molecular targets in the body. It exerts its analgesic effects by inhibiting the writhing syndrome in mice and reducing pain in inflamed paws of rats . The hypothermic effect is achieved through its action on the central nervous system, leading to a decrease in body temperature . The exact molecular pathways and targets involved in these effects are still under investigation.
Comparison with Similar Compounds
Melandrin can be compared with other phenolic acid amides, such as:
Capsaicin: Known for its analgesic and anti-inflammatory properties.
Vanillin: Exhibits antioxidant and antimicrobial activities.
Properties
CAS No. |
110846-17-8 |
|---|---|
Molecular Formula |
C14H11NO5 |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
5-hydroxy-2-[(4-hydroxybenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C14H11NO5/c16-9-3-1-8(2-4-9)13(18)15-12-6-5-10(17)7-11(12)14(19)20/h1-7,16-17H,(H,15,18)(H,19,20) |
InChI Key |
ZOKNFJAARIIMMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-4-methoxy-5-[methoxy-(3-phenyloxiran-2-yl)methylidene]furan-2-one](/img/structure/B12294925.png)
![2-[4-[[2-(2-Cyano-5-ethynylpyrrolidin-1-yl)-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B12294932.png)


![2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12294960.png)
![3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,6S)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;1-hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid](/img/structure/B12294963.png)
![4-[(4-Methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12294966.png)
![2-[4-(2-aminobutylamino)quinazolin-2-yl]-4-chlorophenol;dihydrochloride](/img/structure/B12294967.png)

![6-Thia-1,3-diazatricyclo[5.3.1.04,11]undecan-2-one](/img/structure/B12294974.png)



![6'-Methoxy-1-methylspiro[azepane-4,2'-chromane]-4',7-dione](/img/structure/B12294991.png)
